molecular formula C16H16O3 B1593935 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 292173-01-4

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1593935
CAS No.: 292173-01-4
M. Wt: 256.3 g/mol
InChI Key: JUMMOXLFMSQFSV-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, also known as 3-MMB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in various chemical reactions, including as a reagent in the synthesis of other compounds. 3-MMB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Oxidation and Reaction Mechanisms

The oxidation of methoxy substituted benzyl phenyl sulfides, including derivatives of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, has been studied to distinguish between oxidants that react via single electron transfer and those which operate through direct oxygen atom transfer. This research highlights the complexity of oxidation mechanisms, providing a basis for understanding the reactivity of methoxy substituted benzaldehydes and their applications in synthesis and material science (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those related to this compound, into corresponding aldehydes has demonstrated high conversion and selectivity under specific conditions. This study showcases the potential of using visible light irradiation for activating photocatalysts, marking a significant step towards green chemistry applications (Higashimoto et al., 2009).

Enzyme Catalysis

In the realm of enzyme catalysis, benzaldehyde derivatives, including those related to this compound, have been utilized as linkers for solid-phase organic synthesis. This application underscores the compound's role in facilitating the synthesis of secondary amines and exploring the efficiency of enzymatic reactions in organic synthesis (Swayze, 1997).

Inhibitory Effects

Investigations into the inhibitory effects of various methoxy substituted benzaldehydes on enzymes, such as catechol O-methyltransferase, reveal the biological relevance of these compounds. This research not only provides insights into enzyme inhibition mechanisms but also suggests potential applications in designing inhibitors for medical and pharmaceutical purposes (Borchardt, Huber, & Houston, 1982).

Material Science and Photocatalysis

Further studies have highlighted the use of this compound derivatives in the preparation of materials with specific optical properties. These materials, characterized by their thermal stability and processability, have applications in the field of electronics and photonics, showcasing the compound's versatility and potential in material science (Barberis & Mikroyannidis, 2006).

Mechanism of Action

Target of Action

It’s often the case that such compounds are used in proteomics research , suggesting that it may interact with various proteins within the cell.

Mode of Action

The mode of action of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is currently unknown due to the lack of specific studies on this compound

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it could influence a variety of biochemical pathways depending on the proteins it interacts with.

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in apoptosis, cell proliferation, and differentiation . Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, affecting processes such as signal transduction, gene expression, and metabolic regulation .

Properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-15-7-6-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMMOXLFMSQFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353968
Record name 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292173-01-4
Record name 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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